molecular formula C13H16N4O2S2 B3012416 5-[cyano(thiophen-2-yl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide CAS No. 400082-30-6

5-[cyano(thiophen-2-yl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B3012416
CAS No.: 400082-30-6
M. Wt: 324.42
InChI Key: QESIRPQXLIUGSC-UHFFFAOYSA-N
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Description

5-[cyano(thiophen-2-yl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiophene ring, and a pyrazole sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[cyano(thiophen-2-yl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a pyrazole sulfonamide precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-[cyano(thiophen-2-yl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[cyano(thiophen-2-yl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The cyano group and thiophene ring are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[cyano(thiophen-2-yl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-[cyano(thiophen-2-yl)methyl]-N,N,1,3-tetramethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c1-9-13(21(18,19)16(2)3)12(17(4)15-9)10(8-14)11-6-5-7-20-11/h5-7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESIRPQXLIUGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N(C)C)C(C#N)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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